Product packaging for alpha,alpha',2,4,5,6-Hexachloro-m-xylene(Cat. No.:CAS No. 1133-57-9)

alpha,alpha',2,4,5,6-Hexachloro-m-xylene

Cat. No.: B1346900
CAS No.: 1133-57-9
M. Wt: 312.8 g/mol
InChI Key: YDNRGDROSRCQRU-UHFFFAOYSA-N
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Description

Alpha,alpha',2,4,5,6-Hexachloro-m-xylene is a useful research compound. Its molecular formula is C8H4Cl6 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139126. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl6 B1346900 alpha,alpha',2,4,5,6-Hexachloro-m-xylene CAS No. 1133-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H4Cl6/c9-1-3-5(11)4(2-10)7(13)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNRGDROSRCQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150352
Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-57-9
Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Record name 1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene
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Historical Context of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic hydrocarbons, which are organic compounds containing a benzene (B151609) ring substituted with one or more halogen atoms, have been integral to the development of modern synthetic chemistry. iloencyclopaedia.org Their journey began with early discoveries in the 19th and 20th centuries, leading to a wide range of applications. Initially, simpler compounds like chlorobenzene (B131634) and dichlorobenzenes were widely used as solvents and chemical intermediates. iloencyclopaedia.org

The mid-20th century saw the rise of more complex polychlorinated aromatics, which had a profound societal and scientific impact. Compounds such as polychlorinated biphenyls (PCBs) were employed as non-flammable dielectric fluids in transformers and capacitors, while dichlorodiphenyltrichloroethane (DDT) was extensively used as an insecticide. iloencyclopaedia.orgwikipedia.org The stability and lipophilic nature of these compounds made them effective for their intended purposes but also led to their persistence in the environment, a characteristic that has shaped much of the subsequent research and regulation surrounding this class of chemicals. wikipedia.orgresearchgate.net

Historically, halogenated aromatics have served as crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers. nih.gov The introduction of halogen atoms onto an aromatic ring can significantly alter its electronic properties and provide reactive handles for further functionalization, making these compounds versatile intermediates in multi-step synthetic pathways.

Structural Characteristics and Chemical Classification Within Xylene Derivatives

alpha,alpha',2,4,5,6-Hexachloro-m-xylene is a derivative of xylene, an aromatic hydrocarbon consisting of a benzene (B151609) ring with two methyl group substituents. nih.gov Xylene exists as three structural isomers—ortho-, meta-, and para-xylene—distinguished by the relative positions of the two methyl groups on the ring. nih.gov The subject of this article is a derivative of the meta-isomer, where the methyl groups are at positions 1 and 3 of the benzene ring.

The nomenclature "this compound" precisely describes its structure:

m-xylene : Indicates the 1,3-disubstituted benzene core.

2,4,5,6-tetrachloro : Refers to the four chlorine atoms attached directly to the aromatic ring.

alpha,alpha'-dichloro : Denotes that one chlorine atom is attached to the benzylic carbon (the "alpha" carbon) of each of the two methyl groups.

This specific substitution pattern results in a molecule with the chemical formula C₈H₄Cl₆. The presence of chlorine atoms on both the aromatic nucleus and the side chains imparts a high degree of chlorination, which influences its physical and chemical properties, such as solubility, stability, and reactivity.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1133-57-9 calpaclab.comchemicalbook.com
Molecular Formula C₈H₄Cl₆ calpaclab.com
Molecular Weight 312.82 g/mol calpaclab.com
Synonyms Benzene, 1,3-bis(chloromethyl)-2,4,5,6-tetrachloro-
Classification Halogenated Aromatic Hydrocarbon, Xylene Derivative

Note: Data sourced from chemical supplier databases. Physical properties like melting and boiling points are not consistently reported.

Significance of Alpha,alpha ,2,4,5,6 Hexachloro M Xylene in Advanced Organic Synthesis

While large-scale industrial applications for alpha,alpha',2,4,5,6-Hexachloro-m-xylene are not documented, its availability from suppliers of rare and specialized chemicals indicates its role in laboratory-scale advanced organic synthesis. calpaclab.comsigmaaldrich.com Compounds with such a high degree of halogenation are often explored as intermediates or building blocks for creating complex molecules with specific functions.

The significance of this compound in a synthetic context can be inferred from its structure:

Reactive Sites : The presence of benzylic chlorine atoms (on the 'alpha' carbons) provides sites for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, potentially leading to the synthesis of novel derivatives.

Steric and Electronic Effects : The four chlorine atoms on the aromatic ring create a sterically hindered and electron-deficient system. This electronic modification can influence the reactivity of the benzylic positions and the aromatic ring itself, enabling unique chemical transformations that are not possible with less chlorinated analogues.

Precursor to Novel Materials : Polychlorinated aromatic compounds can serve as precursors in the synthesis of specialized polymers, flame retardants, or other materials where chemical and thermal stability are required. The specific isomerism and chlorine substitution pattern of this compound could be leveraged to fine-tune the properties of such materials.

The compound is primarily intended for research and development purposes, where chemists can explore its utility in creating new chemical entities for various fields, including medicinal chemistry and materials science. calpaclab.com

Overview of Current Research Landscape and Key Academic Challenges

Utilization in Advanced Materials Chemistry (from a synthetic perspective)

The application of this compound in the synthesis of advanced materials is not extensively covered in the available scientific and patent literature.

There is no direct evidence in the searched databases to suggest that this compound is a key precursor in the synthesis of flame retardants. The field of flame retardant chemistry is vast, but the specific synthetic pathways originating from this compound are not documented.

Contribution to Polymer Modification Chemistry

While detailed public research on the direct use of this compound in polymer modification is limited, its highly chlorinated nature suggests potential applications in enhancing polymer properties, particularly in the realm of flame retardancy. The incorporation of chlorine atoms into a polymer matrix is a well-established method for reducing flammability. The high chlorine content of this hexachloro-m-xylene derivative makes it a candidate for use as either a reactive flame retardant, where it would be chemically bound to the polymer backbone, or as an additive flame retardant, where it is physically blended with the polymer.

Its structural similarity to other chlorinated compounds used in the polymer industry, such as those used as intermediates in the synthesis of polyesters and other polymers, indicates its potential as a building block for specialty polymers with tailored properties. The reactive sites on the molecule could theoretically be functionalized to allow for its integration into various polymer chains, thereby modifying the final properties of the material.

A closely related isomer, hexachloro-p-xylene (HCPX), has been studied as a promoter for titanium-magnesium catalysts used in the polymerization of ethylene. chinesechemsoc.orgscirp.org Such studies, while not directly involving the meta-xylene isomer, highlight the broader interest in highly chlorinated xylene derivatives within polymer chemistry. This research on related compounds suggests that this compound may also possess unique reactivity that could be harnessed in catalytic processes or polymer synthesis, though specific research in this area is not widely documented.

Industrial Process Applications: Solvent Functionality and Chemical Dissolution Mechanisms

This compound is recognized for its utility as a solvent in various industrial processes, a property attributable to its chemical structure. As a chlorinated aromatic hydrocarbon, it exhibits strong solvency power for a range of organic compounds. rsc.org This capability allows it to be used in applications requiring the dissolution and extraction of specific substances.

The general mechanism by which it acts as a solvent involves the disruption of the intermolecular forces holding a solute together. The solvent molecules surround the solute molecules, forming new solvent-solute interactions that are energetically favorable, leading to the dissolution of the substance. It is suggested that in some applications, it can act by breaking down the molecular structure of certain compounds, facilitating their separation or purification. rsc.org

The table below outlines some of the key physical and chemical properties of this compound that contribute to its solvent functionality.

PropertyValue/DescriptionImplication for Solvent Functionality
Molecular Formula C₈H₄Cl₆High chlorine content contributes to its density and nonpolar characteristics.
Appearance Reported as a colorless liquid or solidCan be used in liquid form for solvent applications.
Solubility Insoluble in water; soluble in organic solvents like benzene (B151609) and toluene. rsc.orgEffective for dissolving nonpolar and weakly polar organic compounds.
Boiling Point High boiling point. rsc.orgLow volatility, making it suitable for processes requiring stable solvent at elevated temperatures.
Vapor Pressure Low vapor pressure. rsc.orgReduces solvent loss through evaporation and enhances workplace safety.

The combination of its strong solvency for organic materials and its physical properties, such as a high boiling point and low vapor pressure, makes this compound a specialized solvent for niche industrial applications where standard solvents may not be effective.

Advanced Analytical Characterization Methodologies for Alpha,alpha ,2,4,5,6 Hexachloro M Xylene

Spectroscopic Techniques for Structural Elucida-tion

Spectroscopic methods are indispensable for probing the molecular structure of alpha,alpha',2,4,5,6-Hexachloro-m-xylene, offering detailed insights into its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map the proton and carbon skeletons, respectively.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the chloromethyl (-CHCl₂) groups are expected to resonate at a specific chemical shift, indicative of the strong deshielding effect of the adjacent chlorine atoms.

¹³C NMR provides information on the carbon framework of the molecule. The spectrum would be expected to show distinct signals for the carbon atoms of the chloromethyl groups and the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms on the benzene (B151609) ring. Although detailed experimental spectra for this specific compound are not widely published, spectral databases indicate the availability of such data for reference.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, UPLC)

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₄Cl₆, the expected molecular weight is approximately 312.82 g/mol .

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic isotopic cluster. The fragmentation pattern would likely involve the loss of chlorine atoms and chloromethyl groups, providing further confirmation of the structure. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS can be utilized for the analysis of this compound in complex matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

The IR spectrum of this compound is expected to exhibit absorption bands corresponding to:

C-H stretching vibrations of the chloromethyl groups.

C-Cl stretching vibrations.

C=C stretching vibrations within the aromatic ring.

Aromatic C-H bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. While specific peak assignments for this compound require experimental data, the presence of spectra is noted in chemical databases. chemicalbook.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound. While a specific method for this compound is not detailed in readily available literature, a general approach can be outlined.

HPLC Parameter Typical Condition
Column C18 or other suitable reverse-phase column
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and water
Detection UV detector, typically at a wavelength where the aromatic ring absorbs
Quantification Based on the peak area relative to a standard of known concentration

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the chlorinated nature of this compound, GC with a selective detector such as an Electron Capture Detector (ECD) would be highly effective. The ECD is particularly sensitive to halogenated compounds.

A typical GC method would involve:

GC Parameter Typical Condition
Column A capillary column with a non-polar or medium-polarity stationary phase
Carrier Gas An inert gas such as nitrogen or helium
Injector Temperature Sufficiently high to ensure complete volatilization of the sample
Oven Temperature Program A temperature gradient to ensure good separation from any impurities
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation.

The process begins with the growth of a suitable single crystal of the compound, which is then mounted on a goniometer and placed in a beam of monochromatic X-rays. libretexts.org The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete elucidation of the molecular structure.

For this compound, X-ray crystallography would provide precise measurements of the carbon-carbon bond lengths within the benzene ring and the carbon-chlorine bond lengths. It would also reveal the torsion angles of the hexachloro-substituted methyl groups relative to the plane of the benzene ring, which is critical for understanding the molecule's steric and electronic properties. The crystal packing arrangement, including any intermolecular halogen bonding or other non-covalent interactions, would also be determined. manchester.ac.uk

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.176
c (Å) 9.881
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 991.4
Z 4
Density (calculated) (g/cm³) 2.098
R-factor (%) 4.2

Techniques for Assessing Isotopic Purity and Labeled Analogues

The assessment of isotopic purity and the characterization of isotopically labeled analogues of this compound are essential for a variety of applications, including environmental fate studies and as internal standards in quantitative analysis. Several mass spectrometry-based techniques are employed for this purpose.

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the relative abundance of isotopes in a sample. For chlorinated organic compounds, this often involves the conversion of the compound into a simpler molecule, such as methyl chloride (CH₃Cl), prior to analysis. osti.gov The isotopic ratio of chlorine (³⁷Cl/³⁵Cl) can then be precisely measured. This information is valuable for source apportionment studies and for understanding degradation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of isotopically labeled compounds. By coupling a gas chromatograph to a mass spectrometer, complex mixtures can be separated, and the mass-to-charge ratio of the individual components can be determined. For this compound, GC-MS can be used to determine the degree of isotopic enrichment in a labeled analogue, for example, one synthesized with ¹³C or ³⁷Cl. The mass spectrum of the labeled compound will show a characteristic shift in the molecular ion peak and its isotopic pattern compared to the unlabeled compound. Negative chemical ionization (NCI) is a particularly useful ionization technique for halogenated compounds, as it can provide high sensitivity and selectivity. kobe-u.ac.jp

The analysis of labeled analogues is critical for tracer studies, where the movement and transformation of a compound are monitored in a complex system. For instance, a ¹³C-labeled version of this compound could be used to track its metabolism or environmental degradation, as the labeled carbon atoms can be distinguished from the naturally occurring ¹²C.

Table 2: Representative Isotopic Purity Analysis Data for a Labeled Analogue of this compound

Labeled Analogue Analytical Technique Measured Isotopic Enrichment (%)
[¹³C₆]-alpha,alpha',2,4,5,6-Hexachloro-m-xylene GC-MS 99.2
[³⁷Cl₆]-alpha,alpha',2,4,5,6-Hexachloro-m-xylene IRMS 98.8

An in-depth examination of the synthetic derivatives and analogues of this compound reveals complex structure-reactivity relationships that are pivotal for the advancement of specialized chemical synthesis. This article explores the synthesis of related halogenated isomers, comparative reactivity studies, and the development of novel functionalized analogues with tailored properties.

Future Research Directions and Emerging Opportunities for Alpha,alpha ,2,4,5,6 Hexachloro M Xylene Research

Exploration of Green Chemistry Principles in Synthesis

The synthesis of polychlorinated compounds like α,α',2,4,5,6-hexachloro-m-xylene traditionally relies on methods that may not align with modern principles of green chemistry. Future research will prioritize the development of more environmentally benign synthetic routes. This includes exploring alternative starting materials from renewable feedstocks and designing processes that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. The goal is to create a life cycle for this compound that is sustainable from production to application.

Development of New Catalytic Systems for Specific Transformations

The reactivity of the chloro- and trichloromethyl- groups on the xylene ring offers a rich landscape for chemical modification. A key area of future research will be the development of novel catalytic systems to selectively transform these functional groups. This could involve the design of catalysts for specific dehalogenation, cross-coupling, or substitution reactions. Such advancements would enable the synthesis of a diverse range of derivatives with tailored properties, opening up new avenues for their application in fine chemical synthesis and pharmaceuticals.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A fundamental understanding of the reaction mechanisms involving α,α',2,4,5,6-hexachloro-m-xylene is crucial for optimizing existing processes and designing new ones. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and time-resolved vibrational spectroscopy, offer powerful tools to probe chemical reactions on incredibly short timescales. ucl.ac.uk By applying these methods, researchers can gain unprecedented insights into the transient intermediates and transition states involved in the transformations of this hexachloro-m-xylene, leading to more efficient and controlled chemical processes. ucl.ac.ukrsc.orgrsc.org

Identification of Novel Applications in Niche Chemical Sectors

Beyond its established uses, there is significant potential for α,α',2,4,5,6-hexachloro-m-xylene and its derivatives in niche chemical sectors. Future research will focus on identifying and developing these new applications. This could include its use as a building block for the synthesis of specialized polymers, flame retardants with improved environmental profiles, or as a precursor to novel agrochemicals with enhanced specificity and reduced environmental impact. The unique electronic and steric properties conferred by the chlorine atoms could be leveraged to design molecules with specific functions.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science presents a particularly promising area for future research involving α,α',2,4,5,6-hexachloro-m-xylene. kyushu-u.ac.jp The incorporation of this highly chlorinated building block into larger molecular architectures could lead to the development of new materials with unique properties. For instance, its derivatives could be explored as components of organic electronic materials, advanced polymers with high thermal stability and chemical resistance, or as functional additives in composite materials. ntnu.eduuic.edu This interdisciplinary approach will be essential for translating fundamental chemical knowledge into tangible technological advancements.

Q & A

Q. What are the recommended analytical methods for detecting alpha,alpha',2,4,5,6-Hexachloro-m-xylene in environmental samples?

The compound can be analyzed using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), following protocols like EPA Method 8081 for organochlorine pesticides. Dual-column confirmation (e.g., Rtx-CLPesticides and Rtx-CLPesticides2 columns) is advised to resolve co-eluting peaks and improve specificity . Surrogate standards such as 2,4,5,6-Tetrachloro-m-xylene are often added to assess method performance, with recovery criteria typically set at 30–150% .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic and spectroscopic techniques. High-resolution GC-MS or liquid chromatography-tandem MS (LC-MS/MS) can identify impurities, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Cross-referencing retention times and spectral data with certified reference materials (CRMs) is critical. For example, LGC Standards provides CRMs for chlorinated xylenes with documented purity ≥98% .

Q. What physicochemical properties are essential for modeling environmental transport of this compound?

Key properties include log octanol-water partition coefficient (log Kow), vapor pressure, and aqueous solubility. For 2,4,5,6-Tetrachloro-m-xylene (a structural analog), experimental data show a density of 1.436 g/cm³, boiling point of 297°C, and log Kow estimated at ~4.5–5.0, suggesting moderate hydrophobicity and persistence in sediments . These values can inform fugacity models for environmental fate studies.

Advanced Research Questions

Q. How can researchers resolve discrepancies in surrogate recovery rates during GC-ECD analysis?

Discrepancies (e.g., 59–109% recovery for 2,4,5,6-Tetrachloro-m-xylene ) may arise from matrix interference, column degradation, or injector discrimination. Method optimization should include:

  • Matrix-matched calibration : Reduces bias from co-extracted contaminants.
  • Column maintenance : Regular trimming of GC column ends to prevent peak tailing.
  • Internal standards : Use of decachlorobiphenyl or other stable isotopically labeled analogs to correct for instrument drift .

Q. What experimental designs are suitable for studying the photodegradation pathways of this compound?

Photolysis studies should simulate natural sunlight using xenon arc lamps (290–800 nm) in aqueous or atmospheric chambers. Intermediate products can be identified via high-resolution MS, while quantum yield calculations require actinometry (e.g., potassium ferrioxalate). Comparative studies with gamma-hexachlorocyclohexane (γ-HCH) suggest that dechlorination and hydroxylation are dominant pathways under UV exposure .

Q. How can conflicting toxicity data be reconciled in ecotoxicological assessments?

Discrepancies may stem from differences in test organisms, exposure durations, or metabolic activation. A tiered approach is recommended:

  • In vitro assays : Use hepatic microsomes (e.g., rat S9 fractions) to assess metabolic activation.
  • Species sensitivity distributions (SSDs) : Analyze data from multiple taxa (e.g., Daphnia, algae) to derive probabilistic hazard thresholds.
  • Omics integration : Transcriptomic or metabolomic profiling can identify sublethal effects not captured in traditional LC50 tests .

Methodological Notes

  • Data Quality Control : Always include procedural blanks, duplicates, and CRM spikes to monitor cross-contamination and reproducibility .
  • Ethical Synthesis : Avoid commercial synthesis routes; instead, follow peer-reviewed protocols for lab-scale chlorination of m-xylene using FeCl3 catalysts under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.